2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid
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Overview
Description
2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7ClO4. It is a derivative of phenylacetic acid, characterized by the presence of a chlorine atom and two hydroxyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid typically involves the chlorination of 3,4-dihydroxyphenylacetic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this synthesis include chlorine gas or sodium hypochlorite as the chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated or fully reduced phenylacetic acid derivatives.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid involves its interaction with various molecular targets. The hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The chlorine atom may enhance its binding affinity to certain targets, making it a potent inhibitor or modulator of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Lacks the chlorine atom, making it less potent in certain applications.
3-Chloro-4-hydroxyphenylacetic acid: Similar structure but with only one hydroxyl group, affecting its reactivity and binding properties
Uniqueness
2-(3-Chloro-4,5-dihydroxyphenyl)acetic acid is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7ClO4 |
---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
2-(3-chloro-4,5-dihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H7ClO4/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,10,13H,3H2,(H,11,12) |
InChI Key |
DVZOIKNVMLZNTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Cl)CC(=O)O |
Origin of Product |
United States |
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